

Application Notes and Protocols for the Nitration of 5-Nitro-2-indanone

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Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nitration of **5-nitro-2-indanone** using fuming nitric acid. This reaction is a key step in the synthesis of dinitro-substituted indanone derivatives, which are of interest as intermediates in medicinal chemistry and materials science. Due to the presence of a deactivating nitro group on the aromatic ring, this electrophilic aromatic substitution requires strong nitrating conditions. The primary product anticipated is 5,6-dinitro-2-indanone, based on the directing effects of the existing substituents.

Safety Precautions: This procedure involves the use of fuming nitric acid, which is highly corrosive, a strong oxidizing agent, and produces toxic fumes. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocol: Synthesis of 5,6-dinitro-2-indanone

This protocol outlines the nitration of **5-nitro-2-indanone**.

Materials:

- **5-Nitro-2-indanone**

- Fuming nitric acid (>90%)
- Concentrated sulfuric acid (98%)
- Deionized water
- Ice
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel
- Ice bath
- Heating mantle
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Preparation of the Nitrating Mixture:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- **Reaction Setup:** In a separate beaker, dissolve **5-nitro-2-indanone** in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
- **Addition of Substrate:** Slowly add the solution of **5-nitro-2-indanone** to the cold nitrating mixture dropwise via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
- **Reaction Progression:** After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.
- **Isolation of Crude Product:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
- **Neutralization and Drying:** Transfer the crude product to a beaker and suspend it in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-20 minutes. Filter the solid again, wash with deionized water, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
- **Purification:** Purify the crude 5,6-dinitro-2-indanone by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for a typical reaction based on the protocol above.

Parameter	Value
Reactants	
5-Nitro-2-indanone	5.0 g (28.2 mmol)
Fuming Nitric Acid (>90%)	15 mL
Concentrated Sulfuric Acid	25 mL
Reaction Conditions	
Initial Temperature	0-5 °C
Reaction Temperature	0-5 °C for 30 min, then room temp.
Reaction Time	3-4 hours
Product	
Product Name	5,6-Dinitro-2-indanone
Molecular Formula	C ₉ H ₆ N ₂ O ₅
Molecular Weight	222.16 g/mol
Theoretical Yield	6.26 g
Actual Yield	4.7 g
Percent Yield	75%
Appearance	Pale yellow crystalline solid

Visualizations

Reaction Pathway Diagram

5-Nitro-2-indanone

Fuming $\text{HNO}_3\text{H}_2\text{SO}_4$

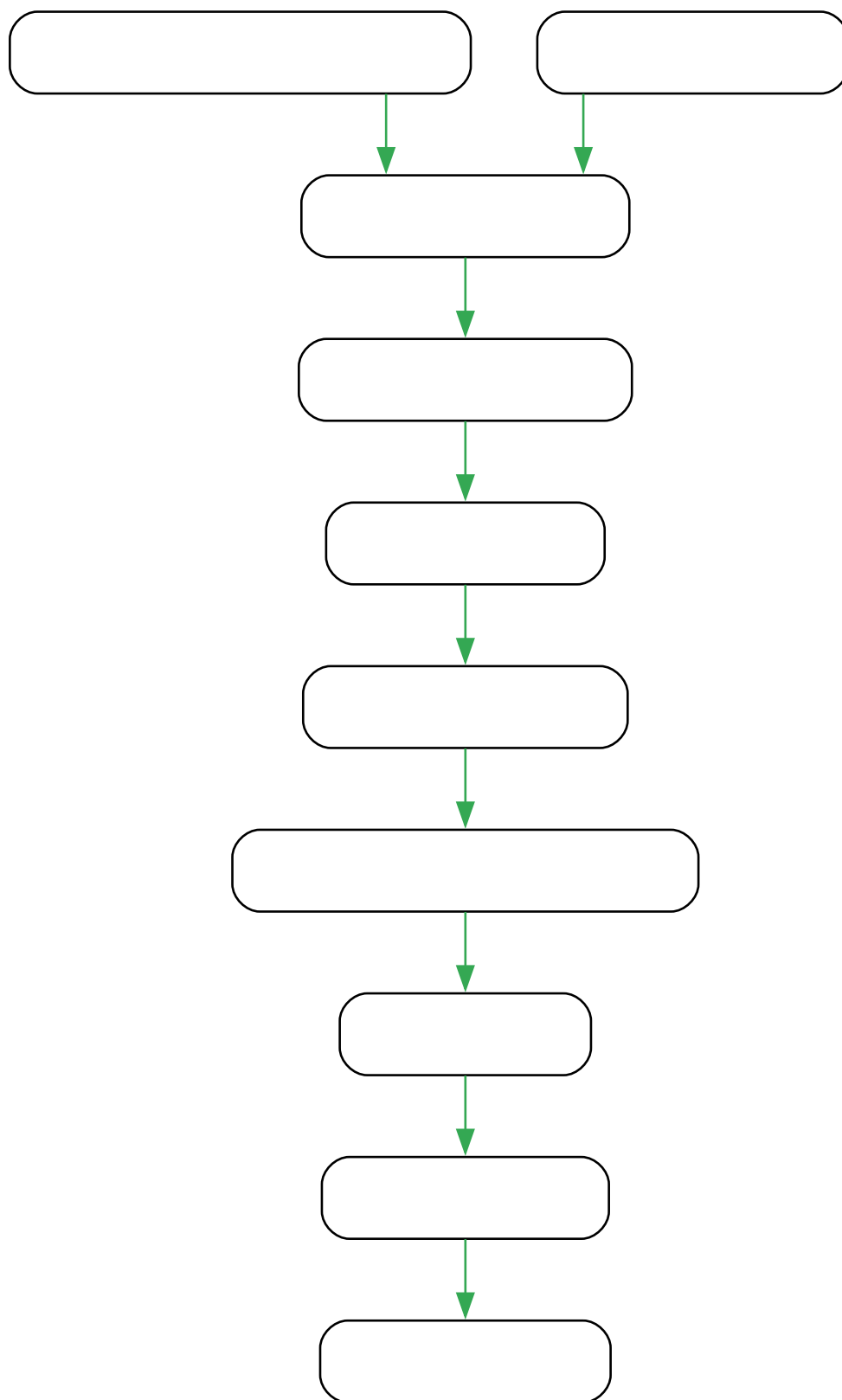


5,6-Dinitro-2-indanone

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Caption: Electrophilic aromatic substitution of **5-Nitro-2-indanone**.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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